Product packaging for 1,2-Indandione(Cat. No.:CAS No. 16214-27-0)

1,2-Indandione

Cat. No.: B102516
CAS No.: 16214-27-0
M. Wt: 146.14 g/mol
InChI Key: WFFZGYRTVIPBFN-UHFFFAOYSA-N
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Description

use for detection of latent fingerprints on porous surfaces;  structure in first source
a fingerprint reagent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B102516 1,2-Indandione CAS No. 16214-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-indene-1,2-dione
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InChI

InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WFFZGYRTVIPBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50167314
Record name 1,2-Indandione
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Molecular Weight

146.14 g/mol
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CAS No.

16214-27-0
Record name 1,2-Indandione
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Synthetic Methodologies for 1h Indene 1,2 3h Dione and Its Derivatives

Oxidation Strategies for the Synthesis of 1H-Indene-1,2(3H)-dione

Oxidation reactions represent the most traditional and direct routes to 1H-Indene-1,2(3H)-dione. These methods typically start from precursors like indane, 1-indanone (B140024), or indene (B144670), employing a range of oxidizing agents from classical strong oxidants to more modern, greener catalytic systems.

Historically, strong and often harsh oxidizing agents such as chromic acid (H₂CrO₄) and selenium dioxide (SeO₂) were the primary reagents for synthesizing 1H-Indene-1,2(3H)-dione.

Chromic acid oxidation, often using reagents like chromium trioxide (CrO₃) in acetic acid or the Jones reagent (CrO₃/H₂SO₄), has been applied to the oxidation of indans to 1-indanones. tandfonline.comdeepdyve.comacs.org The oxidation of indene with chromic acid has also been reported to yield homophthalic acid, indicating the potential for ring cleavage under these strong conditions. orgsyn.org While effective, these methods often require stoichiometric amounts of the toxic chromium reagent and can lead to over-oxidation and the formation of byproducts. tandfonline.com

Selenium dioxide (SeO₂) offers a more selective method for the oxidation of the α-methylene group adjacent to the carbonyl in 1-indanone. This reaction, typically carried out in a solvent like acetic acid or dioxane at elevated temperatures, directly yields 1H-Indene-1,2(3H)-dione. asianpubs.org The mechanism involves the formation of α-selenium intermediates, which lead to the introduction of the second carbonyl group. smolecule.com However, the toxicity of selenium compounds and the need for careful reaction monitoring to prevent over-oxidation are significant drawbacks. asianpubs.orgcaltech.edu

Table 1: Comparison of Classical Oxidation Reagents

Oxidizing Agent Precursor Typical Conditions Advantages Disadvantages
Chromic Acid (e.g., Jones Reagent) Indane, Indene Acetic acid or acetone/H₂SO₄ Powerful, readily available Toxic, poor atom economy, potential for over-oxidation

In response to the environmental and safety concerns associated with heavy metal oxidants, modern aerobic oxidation systems have been developed. These methods utilize molecular oxygen as the terminal oxidant, often in conjunction with a catalyst.

One prominent system employs N-hydroxyphthalimide (NHPI) as an organocatalyst. polimi.it NHPI can catalyze the aerobic oxidation of various organic substrates, including the benzylic C-H bonds in indane, to produce 1-indanone. polimi.itdatapdf.com The mechanism involves the in-situ generation of the phthalimide (B116566) N-oxyl (PINO) radical, which acts as a hydrogen atom abstractor. polimi.it The efficiency of NHPI catalysis can be enhanced by co-catalysts such as cobalt salts. mdpi.comnih.gov

tert-Butyl nitrite (B80452) (t-BuONO) is another versatile reagent used in modern oxidation protocols. It can act as an oxidant and a source of nitric oxide, facilitating a range of transformations. organic-chemistry.org In some systems, tert-butyl nitrite is used in combination with other catalysts under aerobic conditions to achieve the desired oxidation. For instance, a system utilizing NHPI and tert-butyl nitrite under an oxygen atmosphere can oxidize 1-indanone to 1H-Indene-1,2(3H)-dione, proceeding through radical intermediates. While this approach is more environmentally benign, reported yields have been modest.

Table 2: Modern Aerobic Oxidation Systems

Catalytic System Precursor Typical Conditions Key Features
N-hydroxyphthalimide (NHPI) / O₂ Indane Acetonitrile (B52724) or acetic acid, often with a metal co-catalyst (e.g., Co(II)) Organocatalytic, uses air as oxidant, promotes free-radical pathways

Manganese-based catalysts have emerged as effective and environmentally friendly options for C-H oxidation reactions, utilizing green oxidants like hydrogen peroxide (H₂O₂). nih.gov Manganese complexes with specific ligand scaffolds, such as those containing tetradentate aminopyridine ligands, can catalyze the selective hydroxylation of aliphatic C-H bonds. nih.gov

Recent advances have shown that manganese catalysts can facilitate the oxidation of indane. For example, a Mn(III)-salen complex in acetonitrile has been used with hydrogen peroxide to oxidize indane, yielding 1H-Indene-1,2(3H)-dione, albeit in lower yields. The mechanism is proposed to involve high-valent manganese-oxo species that perform hydrogen atom abstraction. nih.govthieme-connect.de While these methods are promising due to their use of greener oxidants and non-toxic metals, they often require further optimization to improve yields and selectivity for practical applications.

One-Pot Multicomponent Synthetic Routes

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering streamlined access to complex molecules from simple precursors in a single operation. These reactions are prized for their operational simplicity, high yields, and adherence to the principles of green chemistry. nih.govrsc.org

A notable green approach involves the one-pot, three-component reaction of ninhydrin (B49086) (which exists in equilibrium with 1H-indene-1,2,3-trione), malononitrile, and various diamines. nih.govrsc.org Conducted in water at room temperature without a catalyst, this method rapidly produces heterocyclic enaminones in high yields (73–98%). nih.govrsc.org The process is advantageous due to its simple workup, which avoids the need for column chromatography, making it environmentally benign and economically viable. nih.govrsc.org For example, reacting ninhydrin, malononitrile, and ethylenediamine (B42938) in water yields 2-(imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione in 98% yield within just 10 minutes.

Another significant one-pot MCR is the Passerini reaction, which utilizes indane-1,2,3-trione, various isocyanides, and benzoic acid derivatives. scielo.br This reaction, performed in dichloromethane (B109758) at room temperature, efficiently produces sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. scielo.br The reaction proceeds cleanly with no observed side products, and the resulting α-acyloxycarboxamides are stable for months at room temperature. scielo.br

Furthermore, three-component reactions for synthesizing novel derivatives have been developed using solvent-free conditions. For instance, the reaction of 4-hydroxycoumarin, ninhydrin, and various aromatic amines can be catalyzed by guanidine (B92328) hydrochloride to produce 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(arylamino)-1H-indene-1,3(2H)-dione derivatives. bohrium.com This method is lauded for its low cost, short reaction times, and high yields under green conditions. bohrium.com

ReactantsCatalyst/SolventProduct TypeYieldReference
Ninhydrin, Malononitrile, DiaminesWater (catalyst-free)Imidazolidin-2-ylidene-indenediones73-98% nih.govrsc.org
Indane-1,2,3-trione, Isocyanides, Benzoic acidsDichloromethaneα-Acyloxycarboxamides95% (for one example) scielo.br
4-Hydroxycoumarin, Ninhydrin, Aromatic aminesGuanidine hydrochloride (solvent-free)2-Amino-2-(coumarinyl)-indene-1,3-dionesHigh bohrium.com

Synthesis of Substituted 1H-Indene-1,2(3H)-dione Derivatives

The core structure of 1H-indene-1,2(3H)-dione is frequently modified to create a wide array of derivatives with tailored properties. These modifications often begin with precursors like 1H-indene-1,3(2H)-dione or ninhydrin.

Common derivatization techniques for the indene-dione scaffold include condensation, substitution, and electrochemical reactions.

A primary method for derivatization is the Knoevenagel condensation reaction. This typically involves reacting 1H-indene-1,3(2H)-dione with various aldehydes in the presence of a catalyst, such as acetic acid in refluxing ethanol, to form 2-arylidene-1H-indene-1,3(2H)-dione derivatives. sums.ac.ir This versatile reaction allows for the introduction of a wide range of substituted phenyl and heterocyclic rings at the C2 position. sums.ac.irnih.gov

Substitution reactions are also employed to create derivatives. The hydrogen atoms on the indene ring system can be replaced by other atoms or functional groups to form new compounds. smolecule.com The acidic nature of the hydrogen atoms at the C2 position makes this a common site for substitution reactions with electrophiles, often catalyzed by a base. smolecule.com

Electrochemical synthesis provides another route to novel derivatives. For example, 2-aryl-1,3-indandiones can be electrochemically coupled with catechols to produce 2-aryl-2-(dihydroxyphenyl)-1H-indene-1,3-dione derivatives. nih.gov This method offers a unique approach to creating C-C bonds under mild conditions. nih.gov

Targeted functionalization of the 1H-indene-1,2(3H)-dione scaffold allows for precise control over the final molecule's structure and properties.

C2-Position: The C2 position is the most commonly functionalized site due to the acidity of its protons, which are situated between two carbonyl groups in the related 1,3-dione precursor. This facilitates a variety of reactions.

C-C Bond Formation: As mentioned, Knoevenagel condensation with aldehydes introduces a benzylidene substituent at C2. sums.ac.ir Electrochemical methods have been used to introduce catechol moieties at this position. nih.gov

C-N Bond Formation: The reaction of ninhydrin with amines is a key step in many multicomponent reactions. For example, a one-pot reaction of ninhydrin, an amine, and 2-hydroxy-1,4-naphthoquinone (B1674593) can yield naphthoquinone-substituted indandione derivatives. tandfonline.com Similarly, reacting ninhydrin, 4-hydroxycoumarin, and aromatic amines leads to derivatives with an amino group and a coumarin (B35378) ring at the C2 position. bohrium.com Cascade reactions involving 2-benzylidene-1H-indene-1,3(2H)-diones and 1,1-enediamines also result in the formation of new C-N bonds, leading to indenopyridine compounds. acs.org

Aromatic Ring Substitution: While less common than C2 functionalization, modifications can also be made to the fused benzene (B151609) ring. The synthesis of derivatives often starts with already substituted precursors, such as using a substituted phthalic anhydride (B1165640) in a Friedel-Crafts reaction to build the initial indene framework.

The indene-dione framework is an excellent platform for constructing complex spiro- and fused-ring systems, which are of significant interest due to their rigid, three-dimensional structures. nih.govmdpi.com

Spiro Compounds: Spirocyclic systems are characterized by two rings sharing a single common atom. mdpi.com

The reaction of indane-1,3-dione with 1,3-dibromopropane, catalyzed by a phase-transfer catalyst under ultrasonic irradiation, yields spiro[cyclobutane-1,2'-indene]-1',3'-dione. ajgreenchem.com

Multicomponent reactions are also effective for synthesizing spiro compounds. A reaction between ninhydrin, malononitrile, and urea (B33335) unexpectedly produces a spiro[indene-2,4'-indeno[1,2-b]pyran] derivative. nih.gov Another MCR involves reacting indandione-based arylidenes with L-proline and aromatic aldehydes under microwave irradiation to produce spiro[indene-2,2′-pyrrolizine]diones. tandfonline.com

Fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones can be synthesized in a one-pot, microwave-assisted reaction involving isatins, primary amines, and thioglycolic acid, using an ionic liquid as a catalyst. nih.gov

Fused-Ring Systems (Annulated Systems): Fused systems involve two rings sharing two common atoms.

Indane-1,3-dione is a versatile precursor for creating a variety of fused heterocyclic systems, including indenopyrroles, indenopyridines, and indenoquinoxalines, often through microwave-assisted synthesis. tandfonline.com

A highly efficient, catalyst-free method for synthesizing indenoquinoxaline derivatives involves the one-pot, three-component reaction of ninhydrin, malononitrile, and aryl diamines in water. nih.govrsc.org

A four-component synthesis under microwave irradiation can produce complex fused systems like spiro[indeno[1,2-b]pyran-4,11′-indeno[1,2-b]quinoxaline] derivatives. tandfonline.com This reaction involves o-phenylenediamine, ninhydrin, a carbonyl compound like 1,3-indandione, and ethyl cyanoacetate. tandfonline.com

Cascade reactions of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones can selectively synthesize indenodihydropyridine and indenopyridine compounds by choosing the appropriate solvent and temperature. acs.org

Chemical Reactivity and Mechanistic Investigations of 1h Indene 1,2 3h Dione

Reductive Pathways of 1H-Indene-1,2(3H)-dione

The reduction of 1H-Indene-1,2(3H)-dione offers a pathway to valuable chiral building blocks, particularly vicinal hydroxy ketones. The two carbonyl groups exhibit different reactivities, allowing for selective transformations.

Catalytic hydrogenation over heterogeneous palladium or platinum catalysts has been shown to be highly regioselective. rsc.orgdoria.fi The reaction preferentially reduces the C2-carbonyl group, yielding racemic 2-hydroxy-1-indanone. rsc.orgresearchgate.net This selectivity is a key step in synthesizing more complex chiral molecules.

Building upon this regioselective hydrogenation, a one-pot dynamic kinetic resolution (DKR) process has been developed. This combines the metal-catalyzed hydrogenation with a chemoenzymatic resolution of the resulting rac-2-hydroxy-1-indanone. rsc.orgrsc.org Using a ruthenium catalyst for racemization and an enzyme, such as lipase (B570770) AK from Pseudomonas fluorescens, for acylation, enantiomerically enriched (R)-2-acetoxy-1-indanone can be produced with high enantiomeric excess. rsc.orgresearchgate.netrsc.org

EntryCatalyst SystemProductYieldEnantiomeric Excess (ee)Reference(s)
1Pd/Al₂O₃, H₂rac-2-Hydroxy-1-indanoneHighN/A (racemic) rsc.org
2Cinchonidine-modified Pt/Al₂O₃, H₂(R)-2-Hydroxy-1-indanone-Low to Moderate researchgate.netabo.fi
3Pd/Al₂O₃, H₂; Lipase AK, Ru/Al₂O₃, Acyl donor(R)-2-Acetoxy-1-indanone39%86–92% rsc.orgrsc.org

Substitution Reactions on the 1H-Indene-1,2(3H)-dione Framework

Substitution reactions on the 1H-Indene-1,2(3H)-dione scaffold can occur at either the active methylene (B1212753) C3 position or at the carbonyl carbons.

Substitution at the C3 Position: The methylene protons at the C3 position are acidic and can be substituted. Research into fluorinated derivatives has shown that direct fluorination of 1,2-indanedione using electrophilic fluorinating agents like Selectfluor® does not yield the monofluorinated product. Instead, difluorination occurs, providing 3,3-difluoro-1,2-indanedione. researchgate.netresearchgate.net Additionally, Claisen condensation-type reactions can introduce substituents at this position. For example, trifluoroacetylation using a reagent like trifluoroacetic anhydride (B1165640) can yield 3-trifluoroacetyl-1,2-indanedione. researchgate.net

Substitution at the Carbonyl Groups: The electrophilic carbonyl carbons are susceptible to nucleophilic attack, leading to condensation products. The most prominent example is the reaction with primary amines, which forms an oxime at the C2 position, altering the compound's reactivity and solubility. The reaction with amino acids, crucial for fingerprint detection, begins with the formation of an imine at one of the carbonyls. nih.gov

Reaction TypeReagent(s)Position of SubstitutionProductReference(s)
Direct FluorinationSelectfluor®C33,3-Difluoro-1,2-indanedione researchgate.netresearchgate.net
TrifluoroacetylationF₃CCO₂CH₃, NaOCH₃C33-Trifluoroacetyl-1,2-indanedione researchgate.net
OximationPrimary Amine/HydroxylamineC21H-Indene-1,2(3H)-dione, 2-oxime
Aldol (B89426) CondensationAldehydes/KetonesC3Aldol adducts researchgate.net

Annulation and Cycloaddition Reactions Involving 1H-Indene-1,2(3H)-dione

While many cycloaddition reactions reported in the literature involve the isomeric 1,3-indanedione, 1H-Indene-1,2(3H)-dione participates in significant cycloaddition pathways, most notably through in-situ generated intermediates.

The reaction of 1,2-indanedione with amino acids proceeds through a key intermediate, an azomethine ylide (a C-N-C 1,3-dipole). researchgate.netnih.gov This reactive intermediate can be trapped in a [3+2] cycloaddition reaction with various dipolarophiles. For instance, in the presence of N-methylmaleimide, the azomethine ylide is intercepted to form complex spiropyrrolidines. researchgate.netnih.gov This transformation is a powerful method for constructing polycyclic spiro compounds from the simple 1,2-dione precursor. rsc.orgnih.gov

Decarbonylative Cycloaddition Reactions

Decarbonylative reactions, where a carbon monoxide (CO) molecule is extruded, are important transformations for cyclic ketones. While direct examples for 1H-Indene-1,2(3H)-dione are not extensively documented, the reactivity of the closely related 1H-indene-1,2,3-trione provides strong evidence for this potential pathway.

The 1,2,3-trione undergoes rhodium(I)-catalyzed [5+2-2] decarbonylative cycloaddition with alkenes like norbornene and various alkynes. rsc.orgconsensus.apprsc.org This reaction involves the cleavage of a C-C bond and the loss of two CO molecules to form new fused ring systems. rsc.orgrsc.org Given the structural similarity, it is mechanistically plausible that 1,2-indanedione could undergo a similar, single decarbonylation in cycloaddition reactions under rhodium catalysis. Furthermore, photochemical decarbonylation is a known reaction for some cyclic ketones, suggesting another potential route for 1,2-indanedione to lose CO under UV irradiation. bvda.comacs.org

General Mechanisms of 1H-Indene-1,2(3H)-dione Reactivity with Organic Reagents

The reactivity of 1H-Indene-1,2(3H)-dione is governed by its two vicinal carbonyl groups and the adjacent active methylene group. Several distinct mechanistic pathways have been investigated.

Reaction with Nucleophiles (e.g., Amino Acids): The well-known reaction with amino acids, which produces the fluorescent compound known as "Joullié's Pink," follows a multi-step mechanism. nih.gov

Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of an amino acid on one of the carbonyls (typically C2) to form an imine.

Decarboxylation: The resulting intermediate undergoes decarboxylation.

1,3-Dipole Formation: This leads to the formation of a key C-N-C 1,3-dipole intermediate (an azomethine ylide). researchgate.netnih.gov

Second Condensation: This ylide then reacts with a second molecule of 1,2-indanedione to produce the final colored and highly fluorescent product. nih.gov

Superacid-Catalyzed Reactions: In the presence of a Brønsted superacid like triflic acid (CF₃SO₃H), 1,2-indanedione undergoes a hydroxyalkylation reaction with arenes. nih.govnih.govtandfonline.com

Protonation: DFT calculations suggest that protonation is favored at the C1-carbonyl oxygen. nih.govtandfonline.com

Condensation: Despite the favored protonation at C1, the condensation with the weakly nucleophilic arene occurs exclusively at the C2-position.

Rearrangement: The reaction proceeds to give 2,2-diaryl-1-indanones. This regioselectivity suggests a mechanism that may involve a deprotonated superelectrophilic intermediate rather than direct attack on the initially protonated species. nih.govtandfonline.com

Aldol-Type Condensations: The active methylene protons at the C3-position allow 1,2-indanedione to act as a nucleophile in aldol and Knoevenagel-type condensations, typically under basic or acidic conditions, to form C-C bonds at the 3-position. researchgate.netresearchgate.net

Advanced Applications of 1h Indene 1,2 3h Dione in Scientific Research

Applications in Forensic Science

1,2-Indanedione has become an indispensable tool in modern forensic investigations, primarily for its high sensitivity in visualizing latent fingerprints on porous surfaces. Its ability to react with the amino acid residues present in fingerprint sweat produces a distinct, fluorescent product, making it a superior alternative to many traditional reagents.

Reagent for Latent Fingerprint Detection on Porous Surfaces

1,2-Indanedione is a chemical reagent highly sensitive to the amino acid fraction of latent fingermark residues. It is widely employed for the chemical development of fingerprints on porous substrates such as paper and cardboard. researchgate.net The application of a 1,2-indanedione solution to a surface containing a latent print, followed by a development process that typically involves heat, results in the appearance of a pale pink color. rsc.orgfingerprintexpert.in

The primary advantage of 1,2-indanedione over other amino acid reagents, such as ninhydrin (B49086), is that the developed print is strongly fluorescent without any post-treatment. This fluorescence can be visualized using a forensic light source, typically with an excitation wavelength around 520-530 nm, and viewed through an orange or red barrier filter. encyclopedia.pubnih.gov This property allows for the detection of weak or faint prints that may not be visible to the naked eye.

Research has consistently demonstrated the superior performance of 1,2-indanedione compared to other leading fluorogenic reagents like 1,8-diazafluoren-9-one (B1298732) (DFO) and ninhydrin. nih.gov In comparative studies on actual exhibits, such as used checks, 1,2-indanedione developed significantly more identifiable prints than the sequential application of DFO and ninhydrin. bvda.com The effectiveness of the reagent can be further improved by optimizing the formulation and development conditions. The use of a heat press has been shown to produce more intense luminescence compared to a conventional oven. nih.gov

Furthermore, post-treatment with a zinc chloride (IND-Zn) solution can enhance both the color and the fluorescence of the developed fingerprints. nih.govnih.gov This makes the IND-Zn formulation one of the single best methods for detecting latent fingermarks on paper substrates. chemicalbook.comnih.gov

Comparative Performance of Fingermark Detection Reagents
ReagentTypical ResultFluorescenceRelative SensitivityKey Advantages
1,2-Indanedione (IND)Pale Pink ("Joullie's Pink")Strong, without post-treatmentVery HighDevelops more prints than DFO/Ninhydrin sequence; cost-effective. rsc.orgnih.gov
1,8-diazafluoren-9-one (DFO)Pale Pink/InvisibleStrong, but often weaker than INDHighGood fluorescence, but can be superseded by IND. researchgate.net
NinhydrinStrong Purple ("Ruhemann's Purple")Weak; requires post-treatment (e.g., with metal salts)Moderate to HighProduces strong color, but fluorescence is not inherent. researchgate.net

Mechanistic Studies of 1H-Indene-1,2(3H)-dione Interaction with Amino Acids in Fingerprint Residues

The reaction between 1,2-indanedione and the amino acids present in fingerprint sweat is the chemical basis for its effectiveness. The mechanism is understood to be analogous to the well-known ninhydrin reaction. The process begins with the reaction of an α-amino acid with one of the ketone groups on the 1,2-indanedione molecule to form an imine. This is followed by a decarboxylation step. The resulting intermediate then reacts with a second molecule of 1,2-indanedione to produce the final colored and highly fluorescent product.

This resulting pink-colored compound is often referred to as "Joullie's Pink," in honor of Professor Madeleine Joullié, whose research group first synthesized 1,2-indanediones as intermediates for other compounds. bvda.com Detailed mechanistic investigations have confirmed the structures of the colored and fluorescent species formed in these reactions. The fluorescence intensity of the product can vary depending on the specific amino acid with which the 1,2-indanedione has reacted. This variation has even been explored for its potential in determining the gender of a donor, as the concentration of amino acids in fingerprint residue is, on average, almost double in females compared to males.

Role in Synthetic Organic Chemistry

While its application in forensic science is extensively documented, 1H-Indene-1,2(3H)-dione also serves as a valuable precursor and building block in synthetic organic chemistry for the creation of more complex molecules, including various heterocyclic and polycyclic systems.

Building Block for Complex Organic Molecular Architectures

The chemical structure of 1,2-indanedione, featuring a vicinal dicarbonyl functional group on an indene (B144670) framework, makes it a useful starting material for constructing more elaborate molecules. Historically, 1,2-indanediones were first synthesized as key intermediates in the preparation of substituted ninhydrins, demonstrating their role as foundational building blocks. bvda.comchemicalbook.com More recent research has focused on creating new derivatives of 1,2-indanedione itself, for example, by adding substituents to the cyclopentanedione ring to modulate its properties.

Precursor for Heterocyclic Compound Synthesis

The 1,2-dicarbonyl moiety of 1H-Indene-1,2(3H)-dione is a key functional group for the synthesis of various nitrogen-containing heterocyclic compounds. A classic and widely used reaction in organic chemistry is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form a quinoxaline. bvda.com 1,2-Indanedione is an ideal substrate for this type of reaction. When reacted with ortho-phenylenediamines (1,2-diaminobenzenes), it yields indeno[1,2-b]quinoxalines, a class of fused heterocyclic compounds. rsc.org This reaction provides a direct pathway to complex heterocyclic systems that are of interest in medicinal and materials chemistry.

Utility in the Construction of Polycyclic Aromatic and Heteroaromatic Systems

The synthesis of indeno[1,2-b]quinoxalines is a prime example of 1,2-indanedione's utility in constructing polycyclic heteroaromatic systems. rsc.org This reaction creates a new six-membered pyrazine (B50134) ring fused to both the original benzene (B151609) ring of the indanedione and the benzene ring of the diamine partner. The resulting product is a rigid, planar, polycyclic structure that incorporates both carbocyclic and heterocyclic aromatic systems. Such structures are often investigated for their electronic and photophysical properties, making them relevant to materials science. The ability to start from a relatively simple molecule like 1,2-indanedione and readily construct these complex fused ring systems highlights its importance as a versatile precursor in organic synthesis.

Contributions to Materials Science

1H-Indene-1,2(3H)-dione, commonly known as ninhydrin in its hydrated form (2,2-dihydroxy-1H-indene-1,3(2H)-dione), and its derivatives are versatile building blocks in materials science. mdpi.com The core structure, indane-1,3-dione, possesses an active methylene (B1212753) group and electron-accepting properties, making it a valuable component in the design of functional organic materials. mdpi.comnih.gov These characteristics are exploited in the development of dyes, photoinitiators for polymerization, and materials with non-linear optical properties.

Development of Dyes and Chromophores

The indane-1,3-dione scaffold serves as a potent electron acceptor, a crucial feature for creating "push-pull" dyes where electron-donating and electron-accepting moieties are linked by a π-conjugated system. nih.govresearchgate.net This architecture is fundamental to tuning the optical and electronic properties of the resulting molecules. The reactivity of the methylene group in indane-1,3-dione allows for straightforward synthesis, often through Knoevenagel condensation, to link it with various electron-donor groups. mdpi.com

One area of research has been the synthesis of novel azo dyes. For instance, new indanedione-based azo dyes have been synthesized via a conventional diazo coupling reaction. researchgate.net Spectroscopic analysis of these compounds is critical for confirming their structure and understanding their properties. researchgate.net

Compound NameCharacterization Methods
2-[(E)-1,3-Benzothiazol-2-yldiazenyl]-1H-indene-1,3(2H)-dioneFT-IR, 1H NMR, HRMS
2-[(E)-(4-nitrophenyl)diazenyl]-1H-indene-1,3(2H)-dioneFT-IR, 1H NMR, HRMS
2-[(E)-1,3-thiazol-2-yldiazenyl]-1H-indene-1,3(2H)-dioneFT-IR, 1H NMR, HRMS
2-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-1H-indene-1,3(2H)-dioneFT-IR, 1H NMR, HRMS

This table showcases examples of indanedione-based azo dyes and the spectroscopic techniques used for their characterization. researchgate.net

Furthermore, multicomponent reactions involving ninhydrin provide an efficient pathway to complex chromophores. For example, the reaction of ninhydrin, a dialkyl acetylenedicarboxylate, and an amine leads to the formation of indeno[1,2-b]pyrrole derivatives. nih.gov These resulting chromophores exhibit fluorescence, which can be selectively enhanced in the presence of certain metal ions like Al(III), a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov

Utilization as Photoinitiators for Polymerization Processes

Derivatives of 1H-Indene-1,2(3H)-dione are instrumental in the development of photoinitiating systems (PIS) for free radical polymerization, a process central to technologies like 3D printing and radiation curing. researchgate.netmdpi.comnih.gov These compounds are particularly effective in three-component systems, which typically consist of the dye (photoinitiator/photosensitizer), an electron/hydrogen donor (like a tertiary amine), and an electron acceptor (such as an iodonium (B1229267) salt). mdpi.combohrium.com

Research has focused on creating new dyes based on push-pull structures with indane-1,3-dione as the electron-withdrawing group. mdpi.com These systems are designed to be highly reactive under visible light, particularly at wavelengths like 405 nm, which is a standard in modern 3D printing technology. mdpi.combohrium.com The efficiency of these photoinitiators is evaluated by monitoring the polymerization kinetics of monomers, such as acrylates. mdpi.com Studies have shown that specific indane-1,3-dione and 1H-cyclopentanaphthalene-1,3-dione derivatives are reliable photoinitiators for polymerization induced by 405 nm LED light. mdpi.com The performance of these systems is investigated through techniques like steady-state photolysis, fluorescence experiments, and electron spin resonance (ESR) spin-trapping, which confirms the formation of radicals that initiate the polymerization chain reaction. bohrium.com

Dye SeriesCo-initiatorsLight SourceApplication
Indane-1,3-dione derivativesIodonium salt, Tertiary amine (EDB)405 nm LEDFree radical photopolymerization, 3D Printing
1H-Cyclopentanaphthalene-1,3-dione derivativesIodonium salt, Tertiary amine (EDB)405 nm LEDFree radical photopolymerization, 3D Printing

This table summarizes the components and conditions for photopolymerization using indane-1,3-dione-based photoinitiating systems. mdpi.combohrium.com

Applications in Non-linear Optical Materials

The unique electronic structure of 1H-Indene-1,2(3H)-dione derivatives makes them promising candidates for non-linear optical (NLO) materials. nih.govnih.gov NLO materials are essential for a range of photonic applications, including optical switching and frequency conversion. The NLO response in these organic molecules arises from the intramolecular charge transfer (ICT) between electron donor and acceptor groups through a π-conjugated system. nih.gov

Specifically, D–π–A (Donor–π–Acceptor) type conjugated molecules featuring an indandione moiety as the acceptor have been synthesized and studied. nih.gov Research has demonstrated that compounds like 2-[4-di(p-tolylamino)benzylidene]-1H-indene-1,3(2H)-dione (INB3) and 2-[(2,2′:5′2′′-terthiophene-5-yl)methylene]-1H-indene-1,3(2H)-dione (INT3) exhibit strong and broadband nonlinear absorption from the visible to the near-infrared (NIR) region. nih.gov The NLO properties are attributed to the transfer of delocalized π-electrons from the donor group (triphenylamine or terthiophene) to the acceptor group (1,3-indandione). nih.gov Factors such as molecular planarity and the length of the π-conjugation significantly influence the magnitude of the NLO response. nih.gov

CompoundDonor GroupAcceptor GroupKey NLO Property
INB3 Triphenylamine1,3-IndandioneBroadband nonlinear absorption
INT3 Terthiophene1,3-IndandioneBroadband nonlinear absorption

This table highlights examples of indandione-based D–π–A chromophores and their significant non-linear optical properties. nih.gov

Function as a Biochemical Reagent in Life Science Research

1H-Indene-1,2(3H)-dione, in its hydrated form ninhydrin, is a cornerstone biochemical reagent widely employed in life science research for the detection and quantification of amino acids, peptides, and proteins. medchemexpress.commedchemexpress.comresearchgate.net Its utility stems from its classic reaction with primary amino groups to produce a deep purple-colored compound known as Ruhemann's purple. researchgate.netwikipedia.orgmdpi.com This colorimetric reaction provides a reliable method for the qualitative and quantitative analysis of molecules containing primary amine functionalities. researchgate.net

The ninhydrin reaction is a standard method for amino acid analysis. The distinct visible color of the chromophore is generally not affected by yellow colors that may be present in biological extracts. researchgate.net The reaction's versatility has led to adaptations for various analytical needs, including the use of acid, alkaline, and fluorogenic ninhydrin reagents. researchgate.net For example, a ninhydrin reagent for quantitative amino acid determination can be prepared by mixing ninhydrin and its reduced form, hydrindantin, in dimethyl sulfoxide.

Beyond primary amines, ninhydrin also reacts with other functional groups to form various chromophores that are of analytical interest. These include the imino groups of proline and pipecolic acid, the guanidino group of arginine, the amide groups of asparagine, the indole (B1671886) ring of tryptophan, and the sulfhydryl group of cysteine. researchgate.net This broad reactivity has cemented its role in numerous applications across biochemical, clinical, food, and nutritional sciences. researchgate.net The reagent is also used to monitor the deprotection of amino groups in solid-phase peptide synthesis, where a positive test yields a blue color. wikipedia.org

Biological Activities and Medicinal Chemistry Research on 1h Indene 1,2 3h Dione and Its Analogs

Antimicrobial Activity Investigations

Derivatives of the 1H-indene-1,2(3H)-dione scaffold have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. researchgate.net These findings have spurred further research into their potential as novel antimicrobial agents.

Numerous studies have confirmed the antibacterial potential of 1H-indene-1,2(3H)-dione derivatives. nih.gov Research has shown that certain analogs exhibit efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, some derivatives have displayed minimum inhibitory concentrations (MICs) that are comparable to established antibiotics.

Thiazole-based hydrazone derivatives of indanedione have shown particular promise. researchgate.net In one study, these compounds were tested against a panel of bacteria, revealing significant activity. Specifically, they were effective against Staphylococcus and Bacillus species, as well as Bordetella bronchiseptica. researchgate.net Another compound, 3-Bromo-1H-pyrrole-2,5-dione, a related dione (B5365651) structure, was found to inhibit pathogenic strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC values of 32 μg/mL, 32 μg/mL, and 64 μg/mL, respectively. medchemexpress.com Furthermore, 2-(arylsulfonyl)indane-1,3-diones have also been synthesized and shown to possess significant antimicrobial activity. scispace.com

In addition to their antibacterial properties, 1H-indene-1,2(3H)-dione analogs have been investigated for their effectiveness against fungal pathogens. Studies have demonstrated that these compounds can inhibit the growth of various fungi, including clinically relevant species like Candida albicans and Aspergillus niger. researchgate.netsmolecule.com

Thiazole-based hydrazone derivatives have also shown fungistatic activity against Candida species with MIC values ranging from 62.5 to 125 μg/mL. researchgate.net The development of 1,3,4-oxadiazole (B1194373) derivatives has also been a focus, as these compounds are known to exhibit a range of biological properties, including antifungal activity. researchgate.net The ability of these derivatives to target both bacteria and fungi highlights the versatility of the indenedione scaffold in antimicrobial drug discovery. researchgate.net

Anticancer and Antitumor Potential Assessments

The anticancer properties of 1H-indene-1,2(3H)-dione and its analogs have been a significant area of medicinal chemistry research. sums.ac.ir Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells, with some compounds demonstrating potent cytotoxic effects.

A substantial body of research has documented the in vitro antiproliferative activity of 1H-indene-1,2(3H)-dione derivatives against a wide array of human cancer cell lines. nih.gov These studies have consistently shown that certain modifications to the parent molecule can lead to significant growth inhibition, often with IC50 values in the low micromolar range.

For example, novel 2-methylene-1H-indene-1,3-dione derivatives have been evaluated against lung carcinoma (A549) and human breast cancer (MCF7) cell lines, with one compound showing an IC50 value of 30.7µM against A549 cells. researchgate.net Coumarinylimidazo[2,1-b]thiazole derivatives have demonstrated broad-spectrum activity against MCF-7, HepG2 (hepatocellular liver carcinoma), and HeLa (cervical carcinoma) cell lines, with IC50 values as low as 5.18 ± 0.1 µM against HeLa cells. rsc.org Ruthenium complexes incorporating an indandione ligand have also been tested, showing IC50 values between 6 to 17 μM in SW480 (colon cancer) and CH1/PA-1 (ovarian cancer) cell lines. mdpi.com Furthermore, newly synthesized indenopyrazole and related derivatives were active against ovarian (Ovcar-3) and cervical (HeLa) cancer cell lines. nih.gov

Understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research suggests multiple pathways may be involved. One proposed mechanism for certain derivatives involves the alkylation of DNA, similar to nitrogen mustards, which leads to the death of rapidly dividing cancer cells. ontosight.ai

Other studies point towards the induction of apoptosis (programmed cell death). For instance, some derivatives are thought to interact with the caspase 3 receptor, a key enzyme in the apoptotic cascade. nih.gov The cytotoxic effects of certain chalcone (B49325) derivatives on A549 cells have been linked to apoptosis, with further investigations revealing cell cycle arrest and modulation of key regulatory proteins such as p53, BAX, and BCL2. researchgate.net Additionally, molecular modeling studies suggest that the anticancer activity of some derivatives may stem from their ability to form hydrogen bonds with amino acids in target proteins. nih.gov

A particularly promising avenue of research has been the development of 1H-indene-1,2(3H)-dione derivatives as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The inhibitory effect of some derivatives against total EGFR has been demonstrated, with the most potent compounds showing IC50 values as low as 0.023 µM. researchgate.net One derivative was found to be more selective for a mutant form of EGFR (EGFRT790M) than the established drug lapatinib. researchgate.net

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors: A novel series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline, quinoxalin, and isoquinoline (B145761) moieties were synthesized and evaluated as FGFR1 inhibitors. researchgate.netpensoft.net The most potent of these compounds exhibited IC50 values against FGFR1 in the range of 3.1 to 5.7 μM. researchgate.netpensoft.net

Other Kinase Targets: Research has also explored the potential of these compounds to inhibit other kinases. Hybrid molecules combining adamantane (B196018) and 1,3,4-oxadiazole with an indene (B144670) core have been synthesized as potential inhibitors of Aurora-A kinase, a key regulator of cell division. researchgate.net Additionally, 2-arylidine-1H-indene-1,3(2H)-dione analogs have been designed as tyrosinase inhibitors, with one derivative showing an excellent IC50 value of 3.55 μM. sums.ac.ir

FGFR1 Inhibitory Studies

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cellular processes like proliferation and differentiation, and its dysregulation is a target for cancer therapy. nih.gov A novel series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline, quinoxaline, and isoquinoline moieties have been synthesized and evaluated as FGFR1 inhibitors. researchgate.netpensoft.net In vitro evaluation of these compounds against FGFR1 identified several potent derivatives. researchgate.net Molecular docking studies support these findings, probing the binding interactions of these compounds within the active site of the kinase. pensoft.net

Among the synthesized compounds, derivatives 7b , 9b , and 9c showed significant inhibitory activity. researchgate.netpensoft.net The isatin (B1672199) (indole-2,3-dione) scaffold, which is structurally related to indenedione, has also been extensively studied for FGFR inhibition. scispace.com Isatin-based compounds can act as multi-kinase inhibitors, targeting FGFR-1, VEGFR-2, and PDGFR-b. nih.gov For instance, certain 3-substituted indolinones with a Z configuration are potent FGFR inhibitors. scispace.com

Table 1: FGFR1 Inhibitory Activity of 1H-Indene-1,2(3H)-dione Analogs

Compound Description IC50 (µM) against FGFR1 Reference
7b 2-hydroxy-1H-indene-1,3(2H)-dione derivative 3.1 researchgate.netpensoft.net
9a 2-hydroxy-1H-indene-1,3(2H)-dione derivative 5.7 researchgate.netpensoft.net
9b 2-hydroxy-1H-indene-1,3(2H)-dione derivative 3.3 researchgate.netpensoft.net
9c 2-hydroxy-1H-indene-1,3(2H)-dione derivative 4.1 researchgate.netpensoft.net
A13 3,5-disubstituted indolin-2-one 0.00699 nih.gov
26a Amide/urea-based indoline-2-one hybrid 0.23 nih.gov

Antioxidant Properties and Mechanisms

Derivatives of 1,3-indanedione have demonstrated notable antioxidant activities through various mechanisms, including free radical scavenging and inhibition of lipid peroxidation. iajps.comijpsr.com Studies on 2-arylidene-1-indandiones showed moderate to satisfactory interaction with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.govmdpi.com For instance, a series of novel 1,3-indanedione derivatives exhibited DPPH scavenging activity ranging from 8.12% to 28.14%. iajps.com

The antioxidant activity is also measured by nitric oxide (NO) scavenging and the inhibition of lipid peroxidation. iajps.comijpsr.com Some compounds showed NO scavenging activity up to 29.5%, while others provided substantial inhibition of lipid peroxidation, with one derivative showing 54.75% inhibition. iajps.com The mechanism for the antioxidant profile of these derivatives is related to their hydration energy and highest occupied molecular orbital (HOMO). nih.gov The presence of certain structural features, such as a furan (B31954) ring, may contribute to this potential. ontosight.ai

Table 2: Antioxidant Activity of 1,3-Indanedione Derivatives

Derivative Type Activity Metric Result Reference
Styrylated Indanedione (Compound 8) DPPH Scavenging 28.14% iajps.com
Styrylated Indanedione (Compound 7) NO Scavenging 29.5% iajps.com
Styrylated Indanedione (Compound 3) Lipid Peroxidation Inhibition 54.75% iajps.com
2-arylidene-1-indandione (Compound 10) DPPH Radical Interaction Strongest in series nih.govmdpi.com
2-arylidene-1-indandione (Compound 7) Soybean Lipoxygenase (LOX) Inhibition Strong mdpi.com

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

The indanedione scaffold has proven to be a versatile substrate for developing inhibitors of various enzymes. researchgate.net A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A series of chalcone-based 2-arylidene-1,3-indandione derivatives were synthesized and evaluated for their inhibitory activities against mushroom tyrosinase. researchgate.net One derivative, 2-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-1H-indene-1,3(2H)-dione (6l) , exhibited superior activity with an IC50 value of 15.85 µM, which was more potent than the standard inhibitor, kojic acid. researchgate.net Kinetic studies revealed an uncompetitive mode of inhibition on the tyrosinase enzyme. researchgate.net

Beyond tyrosinase, indanedione derivatives have been shown to inhibit other enzymes. Benzylidine indane-1,3-diones have been identified as a new class of urease inhibitors, with the most potent compound showing an IC50 value of 11.60 µM. nih.gov Additionally, indanedione analogs have been developed as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory lung diseases. nih.gov Other studies have demonstrated the inhibition of lipoxygenase, trypsin, and thrombin by 2-arylidene-1-indandiones. nih.gov

Table 3: Enzyme Inhibitory Activity of Indanedione Derivatives

Derivative Target Enzyme IC50 (µM) Mechanism/Note Reference
Compound 6l Mushroom Tyrosinase 15.85 Uncompetitive inhibition researchgate.net
Compound 1 Urease 11.60 More potent than standard nih.gov
Compound 8 Thrombin - High inhibition nih.gov
Compound 7 Soybean Lipoxygenase - Strong inhibition nih.gov
IDC-2, IDC-4, IDC-7 Human Neutrophil Elastase - Considerable inhibition nih.gov

Anti-inflammatory and Anti-allergic Research

The anti-inflammatory properties of indanedione derivatives are widely reported. researchgate.neteurekaselect.comnih.gov These compounds exert their effects through various mechanisms, including the inhibition of pro-inflammatory mediators and enzymes. For instance, a dispiro-indanedione hybrid of parthenin (B1213759) (DIHP) was found to effectively attenuate the production of inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. researchgate.net It also down-regulated the NF-κB and MAPK pathways in both in-vitro and in-vivo systems. researchgate.net

The mechanism of action for some derivatives involves the inhibition of cyclooxygenase (COX) and nitric oxide synthase (iNOS) expression. researchgate.net A pyrophtalone derivative was shown to reduce prostaglandin (B15479496) production by impairing the availability of the substrate for prostaglandin synthetase. nih.gov In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed the anti-inflammatory effects of these compounds, with some derivatives showing potent activity. nih.govmdpi.comresearchgate.net For example, 2-arylidene-1-indandione was the most potent in one study, with a 57% inhibition of paw edema. nih.govmdpi.com While specific anti-allergic research is less detailed, some 2-arylindane-1,3-diones are noted for their antiallergic activity. srce.hr

Table 4: Anti-inflammatory Activity of Indanedione Derivatives

Compound/Derivative Model/Assay Key Finding Mechanism Reference
Dispiro-indanedione hybrid of parthenin (DIHP) LPS-stimulated macrophages, Carrageenan-induced paw edema Attenuated production of NO, TNF-α, IL-6, IL-1β Down-regulation of NF-κB and MAPK pathways researchgate.net
2-arylidene-1-indandione (1) Carrageenan-induced paw edema 57% inhibition Governed by lipophilicity nih.govmdpi.com
Pyrophtalone derivative In vitro prostaglandin synthesis Reduced prostaglandin production Impairment of substrate availability nih.gov
Heterocyclic indane-1,3-dione derivative Carrageenan-induced paw edema Obvious anti-inflammatory effect in ointment Comparable to standard ointment researchgate.net

Anticoagulant Activity Studies

Indanedione derivatives, particularly 1,3-indandiones, are recognized for their anticoagulant activity. pharmacy180.comijpra.com They function as vitamin K antagonists, similar to coumarins like warfarin. srce.hrdrugbank.com The mechanism involves the competitive inhibition of the vitamin K epoxide reductase enzyme, which is essential for the hepatic synthesis of vitamin K-dependent clotting factors II, VII, IX, and X. srce.hrdrugbank.comnih.gov This inhibition reduces the prothrombin activity of the blood, thereby preventing the formation of harmful clots. drugbank.comdrugbank.comnih.gov

Several 2-arylindane-1,3-dione derivatives have been synthesized and evaluated for their anticoagulant effects. srce.hr In vivo studies measuring prothrombin time (PT) have been used to quantify this activity. For example, the derivative 2-(4-methylsulfanylphenyl)indane-1,3-dione (3c) was found to have a high prothrombin time (33.71 s), which was very close to that of the established drug anisindione (B1667423) (36.0 s). srce.hr Anisindione itself is a synthetic indanedione derivative used for the prophylaxis and treatment of venous thrombosis and other thromboembolic disorders. drugbank.com

Table 5: Anticoagulant Activity of 2-Arylindane-1,3-dione Derivatives

Compound Prothrombin Time (PT) in seconds (± SD) Note Reference
Placebo 13.97 (± 1.87) Control group srce.hr
Warfarin 22.93 (± 5.25) Standard drug srce.hr
Anisindione (3b) 36.0 (± 26.42) Reference indanedione drug srce.hr
2-(4-methylsulfanylphenyl)indane-1,3-dione (3c) 33.71 (± 26.01) Highest activity among novel compounds srce.hr
2-(4-methoxyphenyl)indane-1,3-dione (3b) 26.39 (± 15.75) Active compound srce.hr

Leishmanicidal Activity Evaluations

Indan-1,3-dione derivatives have also been investigated for their potential against protozoan parasites. A study evaluating 16 different 2-arylidene indan-1,3-diones described their leishmanicidal activity against Leishmania amazonensis. nih.gov

The most active compound identified in this study was 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione (4) , which exhibited an IC50 value of 16.6 µmol/L against L. amazonensis. nih.gov Another effective derivative was 4-[(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl]benzonitrile (10) . nih.gov To understand the structure-activity relationship, a four-dimensional quantitative structure-activity analysis (4D-QSAR) was performed. The analysis indicated that the presence of polar carbonyl groups is related to the leishmanicidal activity. Furthermore, the model suggested that bulky, nonpolar substituents at specific positions (R¹ or R³) on the arylidene ring tend to increase the activity. nih.gov This research provides valuable insights for the rational design of new, more potent indandione-based leishmanicidal agents. nih.gov

Table 6: Leishmanicidal Activity of 2-Arylidene Indan-1,3-dione Derivatives against L. amazonensis

Computational and Theoretical Chemistry Studies of 1h Indene 1,2 3h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries, electronic properties, and spectroscopic features. For 1H-Indene-1,2(3H)-dione, these studies are crucial for elucidating its inherent reactivity, which is foundational to its applications, particularly in forensic science for the development of latent fingerprints. science.govrsc.org

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic compounds. huji.ac.il Studies on 1,2-indanedione and its derivatives frequently employ DFT to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. huji.ac.ildoria.fi Functionals such as B3LYP and the long-range-corrected CAM-B3LYP are often paired with basis sets like 6-31G(d,p) or 6-31+G(d,p) to achieve a balance between computational cost and accuracy. science.govdoria.fi These calculations are instrumental in understanding the interactions of 1,2-indanedione with other molecules, such as amino acids or psychoactive substances like amphetamine, by providing optimized geometries and binding energies for the resulting complexes. science.govdoria.fi Time-dependent DFT (TD-DFT) is further used to predict excited-state properties and simulate UV-vis spectra, which can help interpret experimental observations, such as the color of reaction products. science.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. idrblab.net

A smaller HOMO-LUMO gap generally implies higher reactivity. idrblab.net For 1H-Indene-1,2(3H)-dione, DFT calculations have been used to determine the energies of these frontier orbitals. huji.ac.il The HOMO and LUMO are characterized as π-bonding and π*-antibonding orbitals, respectively. nih.gov The energy gap is a key factor in the intramolecular charge transfer (ICT) properties observed in derivatives of this compound. researchgate.net

Parameter Value (Eh) Value (eV)
HOMO Energy -0.246 -6.69
LUMO Energy -0.110 -2.99
Energy Gap (ΔE) 0.136 3.70

Table 1: Calculated Frontier Molecular Orbital Energies of 1H-Indene-1,2(3H)-dione. huji.ac.il

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular delocalization (donor-acceptor) interactions within a molecule. idrblab.net It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, aligning with Lewis structure concepts. The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which is crucial for understanding hyperconjugative and resonance effects that contribute to molecular stability. idrblab.net While NBO analysis has been applied to derivatives of the related 1,3-indanedione scaffold to investigate their stability, specific NBO studies detailing the donor-acceptor interactions and stabilization energies for the parent 1H-Indene-1,2(3H)-dione were not identified in the surveyed literature. idrblab.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps in predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms.

For 1H-Indene-1,2(3H)-dione, MEP maps show that the most electron-rich regions (red) are located around the two carbonyl oxygen atoms, making them sites for electrophilic attack or hydrogen bonding. nih.gov The regions around the hydrogen atoms of the benzene (B151609) ring are relatively electron-deficient (blue), indicating them as potential sites for nucleophilic interactions. nih.gov This information is particularly useful for understanding the initial interactions between 1,2-indanedione and nucleophilic groups in other molecules, such as the amino groups of amino acids. nih.gov

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of the indanedione scaffold have been the subject of numerous docking studies against various biological targets, including those relevant to cancer and inflammation. rsc.orgchemicalbook.com A computational investigation of 68 indanedione and indanone derivatives identified Cereblon (CRBN), a component of an E3 ubiquitin ligase, as a potential target. rsc.org Although the study highlighted four other derivatives as having the highest binding affinity, 1H-Indene-1,2(3H)-dione was included in the initial screening. rsc.org Separately, 1H-Indene-1,2(3H)-dione has been identified as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

Biological Target Method Binding Affinity (Ki)
Butyrylcholinesterase (BChE) In-vitro assay 2630 nM

Table 2: Molecular Docking/Binding Investigation of 1H-Indene-1,2(3H)-dione.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

The indanedione scaffold is present in many biologically active compounds. Consequently, QSAR studies have been performed on various series of its derivatives, particularly those of the 1,3-indanedione isomer. These studies have successfully modeled activities such as leishmanicidal, cytotoxic, and antiproliferative effects. For example, a 4D-QSAR analysis of 2-arylidene indan-1,3-diones identified that the presence of polar carbonyl groups and bulky nonpolar substituents were related to their biological activities. While these studies demonstrate the utility of QSAR for this class of compounds, no specific QSAR models incorporating 1H-Indene-1,2(3H)-dione for a particular biological activity were found in the reviewed literature. Safety data sheets for the compound also note that QSAR modeling for properties like germ cell mutagenicity is not available.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry offers a powerful lens for examining the intricate details of chemical reactions involving 1,2-indandione. A primary focus of these theoretical investigations has been its reaction with amino acids, a process of significant importance in forensic science for the development of latent fingerprints. researchgate.netservice.gov.uk This reaction is analogous to the well-studied ninhydrin (B49086) reaction that produces the colored compound known as Ruhemann's purple. researchgate.netresearchgate.net

Density Functional Theory (DFT) has emerged as a principal tool for mapping the potential energy surfaces of these reactions. nih.govntnu.edu.twasianpubs.org By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways. For instance, DFT studies on the [3+2] cycloaddition reactions of 2-arylidene-1,3-indandiones, a derivative of this compound, have successfully explained the observed regioselectivity. nih.govntnu.edu.twrsc.org These studies analyze frontier molecular orbitals (HOMO-LUMO gaps) and activation energies (Ea) to determine that a γ-attack is energetically favored over an α-attack, leading to the formation of the major spirocyclopentene product. nih.govntnu.edu.twrsc.org

The reaction of this compound with amino acids is noted to be more complex than that of ninhydrin, with the outcome being dependent on the specific amino acid involved. researchgate.net The mechanism is thought to involve the formation of a 1,3-dipole intermediate. researchgate.net While the precise structure of the fluorescent product responsible for fingerprint visualization remains a subject of investigation, it is proposed that a Ruhemann's purple analogue contributes to the observed pink coloration. service.gov.uk Computational investigations into related compounds like 1,8-diazafluoren-9-one (B1298732) (DFO) and ninhydrin help to model the reaction energetics and potential energy surfaces, offering valuable insights into the structural basis of the fluorescence observed with this compound products. aip.orgaip.org

Table 1: Theoretical Studies on Reaction Mechanisms Involving Indandione Scaffolds

Reaction TypeComputational MethodKey FindingsReference(s)
[3+2] CycloadditionDensity Functional Theory (DFT)Calculation of activation energies and HOMO-LUMO gaps explained the observed regioselectivity, favoring γ-attack over α-attack. nih.govntnu.edu.twrsc.org
Reaction with NitroneDFT (Metadynamics)The study predicted a slightly endothermic reaction and identified that ketone-enol tautomerization determines the free energy barrier. asianpubs.org
Reaction with Amino AcidsGeneral Computational StudiesMechanism is proposed to proceed via a 1,3-dipole intermediate; the reaction is dependent on the specific amino acid. researchgate.net
Analogue FluorescenceComputational ChemistryStudies on related DFO products investigate potential energy surfaces to rationalize fluorescent properties. aip.orgaip.org

Spectroscopic Property Predictions via Computational Methods

Computational methods are indispensable for the prediction and interpretation of the spectroscopic properties of this compound. These theoretical calculations provide a bridge between the molecular structure and its spectral fingerprint.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been used to study this compound. escholarship.org Computational analysis is crucial in interpreting these results, for example, by elucidating the formation of hemiketals when the compound is dissolved in alcohol solvents, a phenomenon that affects its reactivity. escholarship.org

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). researchgate.net For related indandione derivatives, TD-DFT calculations have been used to simulate UV-Vis spectra and investigate the effects of keto-enol tautomerism on the electronic transitions. researchgate.net Although specific TD-DFT studies focused solely on this compound are not extensively detailed in the literature, the methods are well-established for analogous systems. For instance, computational analyses of β-indandione modified zinc porphyrins demonstrate how substituent-induced reorganization of molecular orbitals, which can be accurately modeled, leads to dramatic changes in the absorption spectra. nd.edunih.gov

Furthermore, photoelectron spectroscopy of this compound has provided experimental data on its ionization energies, which serve as benchmarks for theoretical methods that calculate quasiparticle and excitation energies. arxiv.org Theoretical studies using DFT have also been applied to understand the influence of chemical structure on the two-dimensional self-assembly of this compound on surfaces, a process driven by intermolecular forces that can be probed computationally. researchgate.netresearchgate.netavssymposium.org

Table 2: Computationally Predicted and Analyzed Spectroscopic Data for Indandiones

Spectroscopic PropertyComputational MethodPredicted/Analyzed FeatureReference(s)
Molecular StructureDensity Functional Theory (DFT)Investigation of 2D self-assembly on Au(111) surfaces, forming close-packed areas and disordered regions. researchgate.netresearchgate.net
Electronic Spectra (UV-Vis)Time-Dependent DFT (TD-DFT)Used to simulate UV-Vis spectra and analyze electronic transitions in tautomers of related indandione derivatives. researchgate.net
Ionization EnergiesPhotoelectron Spectroscopy / DFTExperimental photoelectron spectra provide benchmarks for theoretical calculations of excitation energies. arxiv.org
Structural AnalysisNMR / MS / Computational AnalysisElucidation of hemiketal formation in methanol (B129727) solutions, which diminishes reactivity with amino acids. escholarship.org

Photochemistry of 1h Indene 1,2 3h Dione

Photoisomerization Processes

Based on a review of available scientific literature, specific photoisomerization processes for the parent compound 1H-Indene-1,2(3H)-dione have not been documented. While photochemical isomerizations are known for derivatives of the related 1,3-indanedione, these typically involve E/Z isomerization around an exocyclic double bond, a structural feature absent in 1H-Indene-1,2(3H)-dione itself. cas.czresearchgate.net

Sensitized Photoexcitation Reactions and Product Formation

While specific studies on the sensitized photoexcitation of 1H-Indene-1,2(3H)-dione are not extensively detailed in the reviewed literature, the products formed from direct photochemical reactions have been investigated, particularly for its derivatives. The photochemical reaction of 3,3-dimethyl-1,2-indanedione (DMID), a non-enolizable α-diketone derivative, with a hydrogen-donating solvent like xanthene has been studied in detail. oup.com

Irradiation of DMID in the presence of xanthene results in products arising from a hydrogen abstraction reaction. The primary products identified are a combination adduct, products from radical escape, and a reduction product of the diketone. oup.comoup.com The distribution of these products highlights the reactivity of the excited diketone.

The specific products and their yields are detailed in the table below. oup.com

ProductStructureYield (%)
1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanoneAdduct of DMID and Xanthene49%
9,9′-bixanthenylDimer of Xanthenyl radical49%
1,1′-dihydroxy-3,3,3′,3′-tetramethyl-1,1′-biindan-2,2′-dioneDimer of DMID semidione radical23%
2-hydroxy-3,3-dimethyl-1-indanoneReduction product13%

Table 1: Products formed from the photochemical reaction of 3,3-dimethyl-1,2-indanedione with xanthene. oup.com

Furthermore, in the context of its forensic use, studies have focused on the photodegradation of the fluorescent product formed between 1,2-indanedione and amino acids, such as glycine (B1666218) and alanine. researchgate.netresearchgate.net Continuous laser excitation of the 1,2-indanedione-glycine product dissolved in methanol (B129727) leads to a decrease in its fluorescence emission over time, indicating a structural transformation or degradation of the fluorophore. researchgate.net

Mechanistic Insights into Photochemical Transformations

The photochemical reactions of 1,2-indanedione and its derivatives are understood to proceed through the excitation of the α-diketone chromophore. oup.com The mechanism is believed to involve the initial excitation to a triplet state with nπ* character, similar to other s-cis-α-diketones like camphorquinone (B77051) and 9,10-phenanthrenequinone. oup.com

The detailed investigation of 3,3-dimethyl-1,2-indanedione (DMID) with xanthene provides significant mechanistic insights. oup.comoup.com The reaction is initiated by the abstraction of a hydrogen atom by the excited triplet state of the diketone from the xanthene molecule. oup.comoup.com This hydrogen abstraction occurs with a fairly high quantum efficiency, reported to be 0.71. oup.comoup.com This step leads to the formation of a triplet radical pair, composed of the semidione radical derived from DMID and the 9-xanthenyl radical. oup.comoup.com

The subsequent fate of this radical pair dictates the final product distribution:

Combination: The two radicals within the pair can combine directly to form the adduct, 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone. oup.com

Escape and Dimerization: The radicals can escape the initial solvent cage and combine with other like radicals. The coupling of two semidione radicals yields the pinacol-type product (1,1′-dihydroxy-3,3,3′,3′-tetramethyl-1,1′-biindan-2,2′-dione), while the dimerization of two 9-xanthenyl radicals produces 9,9′-bixanthenyl. oup.com

The behavior of the DMID semidione radical is noted to be more similar to open-chain semidione radicals rather than sterically hindered ones. oup.com This mechanistic pathway, involving an initial hydrogen abstraction by the photoexcited diketone, is a characteristic feature of the photochemistry of α-diketones. oup.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.